P-phenylazo carbanilic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-phenylazo carbanilic acid, ethyl ester is an organic compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.2985 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a phenyl ring and an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P-phenylazo carbanilic acid, ethyl ester can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with carbanilic acid derivatives. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl carbanilate under basic conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves its interaction with various molecular targets and pathways:
Azo Group Reduction: The azo group can be reduced by enzymes such as azoreductases, leading to the formation of amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, resulting in the release of carboxylic acid and ethanol.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which can alter its chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
P-phenylazo carbanilic acid, ethyl ester can be compared with other similar compounds, such as:
P-phenylazo carbanilic acid, phenethyl ester: This compound has a similar structure but with a phenethyl group instead of an ethyl group, leading to differences in solubility and reactivity.
Ethyl benzoate: While both compounds contain an ester group, ethyl benzoate lacks the azo group, resulting in different chemical properties and applications.
Methyl butyrate: Another ester compound, but with a different alkyl group, leading to variations in boiling points and solubility.
This compound stands out due to its unique combination of an azo group and an ester functional group, making it a versatile compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
321951-65-9 |
---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
ethyl N-(4-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19) |
InChI-Schlüssel |
MEKVKTVRSAZYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.